Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate
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Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thioether (R-S-R’) group and a benzoate ester group (C6H5CO2R).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via condensation reactions, using reagents like hydrazonoyl halides . The presence of a thioether group suggests a possible reaction involving an alkyl halide and a thiol.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The pyrimidine ring system is a common motif in many biological molecules, such as the nucleobases cytosine, thymine, and uracil .Scientific Research Applications
- Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate derivatives have been investigated for their antimicrobial activity . These compounds may show promise in combating bacterial and fungal infections.
- Researchers have synthesized related imidazole-containing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis strains . Some derivatives exhibited potent activity, suggesting their potential as anti-TB agents.
- Although not directly related to this specific compound, indole derivatives (which share structural similarities with imidazoles) have been studied for their anti-HIV-1 properties . Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate may also be explored in this context.
Antimicrobial Potential
Anti-Tubercular Activity
Anti-HIV-1 Studies
Mechanism of Action
properties
IUPAC Name |
methyl 4-[(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-6-15-11-22-18-16(19(25)24(3)21(27)23(18)2)17(15)29-12-13-7-9-14(10-8-13)20(26)28-4/h7-11H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJIUKJXSHOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate |
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